2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Brand Name: Vulcanchem
CAS No.: 1404227-24-2
VCID: VC2861675
InChI: InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3
SMILES: B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)Cl
Molecular Formula: C11H11BClNO4
Molecular Weight: 267.47 g/mol

2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS No.: 1404227-24-2

Cat. No.: VC2861675

Molecular Formula: C11H11BClNO4

Molecular Weight: 267.47 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione - 1404227-24-2

Specification

CAS No. 1404227-24-2
Molecular Formula C11H11BClNO4
Molecular Weight 267.47 g/mol
IUPAC Name 2-(4-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Standard InChI InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3
Standard InChI Key AZNGOMKOQANLLQ-UHFFFAOYSA-N
SMILES B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)Cl
Canonical SMILES B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is identified by the CAS registry number 1404227-24-2 and presents a well-defined molecular architecture. The compound features a dioxazaborocane core with a 4-chlorophenyl group attached to the boron atom and a methyl substituent on the nitrogen atom within the heterocyclic ring system.

Fundamental Properties

The compound exhibits several key physical and chemical properties that define its behavior in various research applications:

PropertyValue
Molecular FormulaC11H11BClNO4
Molecular Weight267.47 g/mol
CAS Number1404227-24-2
Hydrogen Bond Acceptor Count5
Hydrogen Bond Donor Count0
Rotatable Bond Count1

This molecular structure incorporates several functional groups that contribute to its chemical behavior, including the boron-oxygen bonds that are characteristic of dioxazaborocane compounds .

Structural Identification Methods

The structural confirmation of 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically relies on spectroscopic techniques. While the search results don't provide specific spectral data for this exact compound, related dioxazaborocane compounds are typically characterized using NMR spectroscopy, with distinct signals for the methyl group attached to nitrogen and the aromatic protons of the chlorophenyl group .

Comparative Analysis with Related Compounds

The structural and functional properties of 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can be better understood through comparison with its analogs in the dioxazaborocane family.

Structural Analogs

Several closely related compounds demonstrate the diversity within this chemical family:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Difference
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dioneC11H11BFNO4251.08Fluorine instead of chlorine
6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dioneC12H14BNO4247.26Methyl group instead of chlorine
6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dioneC9H10BNO4S239.06Thiophene ring instead of chlorophenyl

These structural variations result in distinct electronic characteristics and potentially different biological activities, making each compound unique within its application domains .

Electronic and Steric Considerations

The chlorine substituent in 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione introduces specific electronic effects that distinguish it from other analogs:

Applications in Research and Development

The dioxazaborocane family, to which 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione belongs, has demonstrated significant utility across multiple research domains.

Materials Science Utilization

Organoboron compounds including dioxazaborocanes have found applications in materials science:

  • As reagents in cross-coupling reactions for materials synthesis

  • In the development of functional materials with specific electronic properties

  • As components in advanced polymer chemistry

Analytical Characterization Methods

Proper identification and quality assessment of 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione relies on several analytical techniques.

Chromatographic Methods

Quality assessment and purity determination typically employ:

  • High-performance liquid chromatography (HPLC)

  • Thin-layer chromatography (TLC) with appropriate solvent systems

  • Gas chromatography for volatile derivatives or degradation products

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